2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride is a synthetic organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a pyridine ring, and a propanoic acid moiety, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.
Formation of the Pyridine Ring: The pyridine ring is often constructed through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via amination reactions, which may involve reagents like ammonia or amines.
Formation of the Propanoic Acid Moiety: The propanoic acid group is typically introduced through carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The amino and pyridine groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid derivatives with additional oxo groups.
Reduction: Can produce 2-Amino-3-(2-hydroxy-1H-pyridin-4-yl)propanoic acid.
Substitution: Results in various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(2-oxo-1H-pyridin-3-yl)propanoic acid
- 2-Amino-3-(2-oxo-1H-pyridin-5-yl)propanoic acid
- 2-Amino-3-(2-oxo-1H-pyridin-6-yl)propanoic acid
Uniqueness
2-Amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications.
Properties
IUPAC Name |
2-amino-3-(2-oxo-1H-pyridin-4-yl)propanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.2ClH/c9-6(8(12)13)3-5-1-2-10-7(11)4-5;;/h1-2,4,6H,3,9H2,(H,10,11)(H,12,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILWPZKNWBWASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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